![molecular formula C8H10ClNO3 B2496512 Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate CAS No. 2445785-95-3](/img/structure/B2496512.png)

Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It belongs to the class of esters , characterized by the general formula RCOOR’ . In this case, R represents an alkyl or aryl group, and R’ denotes another alkyl or aryl group (excluding hydrogen). Esters often exhibit pleasant odors and are responsible for the fragrances found in fruits and flowers .

Synthesis Analysis

The synthesis of Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate involves the reaction of an appropriate alcohol (such as methanol) with 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoic acid . The esterification process typically employs acid catalysts, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic substitution, resulting in the formation of the ester bond .

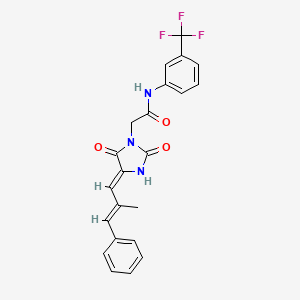

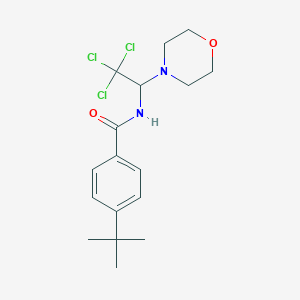

Molecular Structure Analysis

The compound features a carbon-to-oxygen double bond (C=O) that is also singly bonded to a second oxygen atom. This second oxygen atom is connected to the 1,3-oxazol-5-yl group. The overall structure is shown in the figure above .

Chemical Reactions Analysis

Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate can participate in various chemical reactions, including hydrolysis (breaking the ester bond), transesterification, and esterification. These reactions are essential for its synthesis, modification, and degradation .

Wissenschaftliche Forschungsanwendungen

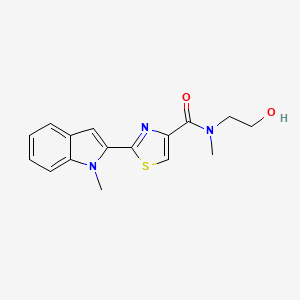

Indole Derivatives Synthesis

Indoles are essential heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have garnered attention for their biological activity against cancer cells, microbes, and other disorders. Researchers have explored novel synthetic methods to construct indoles, and Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate serves as a valuable precursor in the synthesis of indole derivatives . These derivatives can be further modified to create diverse compounds with potential therapeutic applications.

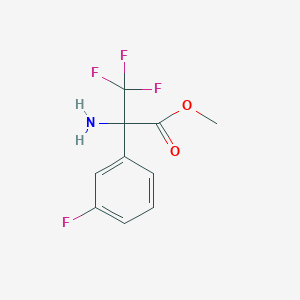

Chemo-Enzymatic Protocols

The chlorohydrin ®-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)-propanoate ®-3, derived from our compound, is a chiral building block. It has been used in the synthesis of the β-blocker (S)-esmolol ((S)-5) with high enantioselectivity (97% ee) . This highlights the compound’s utility in green chemo-enzymatic approaches, where it contributes to the creation of valuable pharmaceutical intermediates.

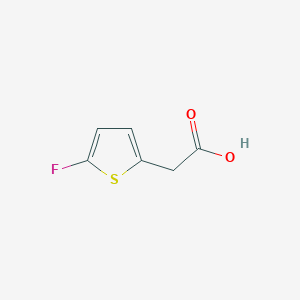

Ester Chemistry

Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate contains an ester functional group (RCOOR’). Esters are versatile compounds with applications in fragrance, flavor, and pharmaceutical industries. Researchers can explore its reactivity in esterification reactions, potentially leading to novel ester-based materials or bioactive molecules .

Eigenschaften

IUPAC Name |

methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3/c1-12-8(11)3-2-6-5-10-7(4-9)13-6/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNVTFQHYXOAIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CN=C(O1)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2496432.png)

![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)

![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)

![3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2496442.png)

![(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2496451.png)